Lipophilic Ligand Efficiency (LLE) Advantage Over Benzofuran Analog
The unsubstituted furan-2-carboxamide (target) exhibits a calculated logP (cLogP) of approximately 0.9, whereas the benzofuran analog (CAS 1021221-79-3) has a cLogP of approximately 2.5 [1]. For a typical kinase biochemical IC₅₀ of 1 µM against CSNK1D (class-level inference from the Shallal dissertation), the target returns an LLE (pIC₅₀ – logP) of 5.1 vs. 3.5 for the benzofuran analog, indicating a more favorable balance of potency and lipophilicity—a key criterion for avoiding promiscuous binding and poor pharmacokinetics [2].
| Evidence Dimension | Lipophilic ligand efficiency (LLE = pIC₅₀ – cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 0.9; LLE ≈ 5.1 (assuming class-typical IC₅₀ = 1 µM) |
| Comparator Or Baseline | Benzofuran analog (CAS 1021221-79-3): cLogP ≈ 2.5; LLE ≈ 3.5 (same IC₅₀ assumption) |
| Quantified Difference | ΔLLE ≈ +1.6 log units in favor of the target |
| Conditions | Computational cLogP prediction (PubChem XLogP3); class-level kinase inhibition data inferred from piperazinylpyrimidine SAR |
Why This Matters
Higher LLE reduces the risk of off-target promiscuity and phospholipidosis, making the target compound a cleaner starting scaffold for lead optimization when compared to the more lipophilic benzofuran congener.
- [1] PubChem Computed Properties for CID 53415715 and CID 53415716. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Shallal, H. M. The discovery and anticancer preclinical investigation of novel piperazinylpyrimidine derivatives designed to target the human kinome. University of the Pacific, Ph.D. Dissertation, 2011. https://scholarlycommons.pacific.edu/uop_etds/158/ View Source
